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Discontinuation Notice: The clinical development of Fasiglifam (TAK-875) was terminated due

to concerns regarding liver toxicity.[1][2][3] This document is intended for research and

informational purposes only.

Introduction
Fasiglifam (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40

(GPR40), also known as the free fatty acid receptor 1 (FFAR1). GPR40 is predominantly

expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and

long-chain fatty acids on insulin secretion. Fasiglifam was developed as an oral antidiabetic

agent for the treatment of type 2 diabetes mellitus. It enhances glucose-stimulated insulin

secretion (GSIS) in a glucose-dependent manner, which minimizes the risk of hypoglycemia

compared to other insulin secretagogues like sulfonylureas.[4] This technical guide provides an

in-depth overview of the signal transduction pathways activated by Fasiglifam, supported by

quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action
Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it has partial agonistic

activity on its own and also positively modulates the receptor's response to endogenous

ligands like free fatty acids.[4][5] This dual action contributes to its potent insulinotropic effects.
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The binding of Fasiglifam to GPR40 initiates a cascade of intracellular signaling events,

primarily through the Gαq subunit of the heterotrimeric G protein.

Core Signaling Pathways
The activation of GPR40 by Fasiglifam leads to the stimulation of two main downstream

signaling pathways that work in concert to potentiate glucose-stimulated insulin secretion.

The Gαq-PLC-IP₃-Ca²⁺ Pathway
This is the primary signaling cascade activated by Fasiglifam. Upon binding of Fasiglifam to

GPR40, the Gαq subunit is activated, which in turn stimulates phospholipase C (PLC). PLC

catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second

messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic

reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial

rise in intracellular Ca²⁺ concentration is a critical step in the signaling cascade.
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Preparation

Experiment

Data Analysis

1. Seed GPR40-expressing
cells in microplates

2. Load cells with
calcium-sensitive dye

3. Prepare Fasiglifam
serial dilutions

4. Add Fasiglifam and
measure fluorescence in FLIPR

5. Calculate EC₅₀ values

 

Preparation

Experiment

Data Analysis

1. Plate GPR40-expressing
cells

2. Stimulate with Fasiglifam
and LiCl

3. Lyse cells and add
HTRF reagents

4. Measure HTRF signal

5. Calculate EC₅₀ values
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Preparation

Experiment

Data Analysis

1. Seed MIN6 cells in
96-well plates

2. Pre-incubate in
low-glucose buffer

3. Stimulate with high glucose
+/- Fasiglifam

4. Collect supernatant

5. Quantify insulin
(ELISA/AlphaLISA)

6. Determine potentiation
of GSIS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://cdr.lib.unc.edu/downloads/hm50v673b
https://www.evotec.com/sciencepool/understanding-the-hepatotoxicity-of-fasiglifam-tak-875
https://pubmed.ncbi.nlm.nih.gov/29492878/
https://pubmed.ncbi.nlm.nih.gov/29492878/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076280
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076280
https://www.scienceopen.com/document_file/523ae8b9-fda2-4213-8efc-c01f792b7475/PubMedCentral/523ae8b9-fda2-4213-8efc-c01f792b7475.pdf
https://www.benchchem.com/product/b1672068#signal-transduction-pathways-activated-by-fasiglifam
https://www.benchchem.com/product/b1672068#signal-transduction-pathways-activated-by-fasiglifam
https://www.benchchem.com/product/b1672068#signal-transduction-pathways-activated-by-fasiglifam
https://www.benchchem.com/product/b1672068#signal-transduction-pathways-activated-by-fasiglifam
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672068?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

